molecular formula C22H23N3O3S2 B2377136 4-(N,N-diallylsulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide CAS No. 892843-82-2

4-(N,N-diallylsulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide

Cat. No. B2377136
CAS RN: 892843-82-2
M. Wt: 441.56
InChI Key: YEJMJGPAYQTXOT-UHFFFAOYSA-N
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Description

4-(N,N-diallylsulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research in recent years. This compound is a potential therapeutic agent that has shown promising results in various biological applications.

Scientific Research Applications

Anticancer Activity

4-(N,N-diallylsulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide and its derivatives have been explored for their anticancer properties. A study by Ravinaik et al. (2021) designed and synthesized a series of substituted benzamides, which demonstrated significant anticancer activities against various cancer cell lines, including breast, lung, colon, and ovarian cancer. The compounds exhibited moderate to excellent activity, with some derivatives showing higher anticancer activities than the reference drug used in the study (Ravinaik et al., 2021).

Antifungal and Antimicrobial Agents

Compounds related to this compound have been investigated for their potential as antifungal and antimicrobial agents. A study conducted by Narayana et al. (2004) synthesized new benzamide derivatives and tested them for their antifungal activity. The study highlighted the potential of these compounds as antifungal agents (Narayana et al., 2004). Additionally, Bikobo et al. (2017) synthesized thiazole derivatives and evaluated their antimicrobial activity against various bacterial and fungal strains. The study found that some synthesized molecules exhibited potent antimicrobial activity, surpassing that of the reference drugs used (Bikobo et al., 2017).

Supramolecular Gelators

The role of benzamide derivatives, closely related to this compound, in forming supramolecular gels has been studied. Yadav et al. (2020) synthesized a series of N-(thiazol-2-yl) benzamide derivatives and investigated their gelation behavior. The study revealed insights into the role of methyl functionality and multiple non-covalent interactions in gelation/non-gelation behavior (Yadav et al., 2020).

properties

IUPAC Name

4-[bis(prop-2-enyl)sulfamoyl]-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S2/c1-4-14-25(15-5-2)30(27,28)18-12-10-17(11-13-18)21(26)24-22-23-20-16(6-3)8-7-9-19(20)29-22/h4-5,7-13H,1-2,6,14-15H2,3H3,(H,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJMJGPAYQTXOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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